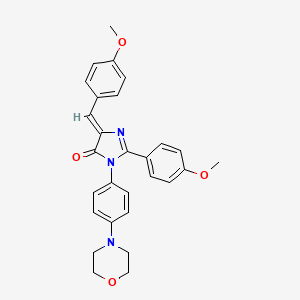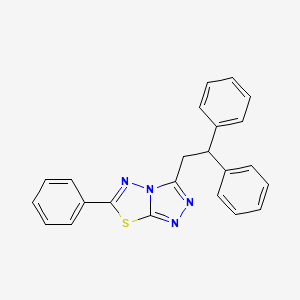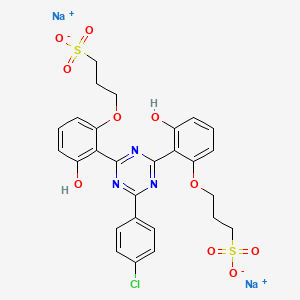
Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,3'-[[6-(4-clorofenil)-1,3,5-triazin-2,4-diil]bis[(3-hidroxi-2,1-fenileno)oxi]]bispropanosulfonato disódico es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Se utiliza principalmente en diversas aplicaciones industriales, incluyendo como colorante en productos cosméticos . La estructura del compuesto presenta un anillo de triazina sustituido con un grupo clorofenilo y unido a dos grupos fenilenooxi, cada uno conectado además a un grupo propanesulfonato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,3'-[[6-(4-clorofenil)-1,3,5-triazin-2,4-diil]bis[(3-hidroxi-2,1-fenileno)oxi]]bispropanosulfonato disódico involucra múltiples pasos, comenzando con la formación del anillo de triazina. El anillo de triazina se sintetiza típicamente a través de una reacción de ciclización que involucra cloruro cianúrico y un derivado de amina. El grupo clorofenilo se introduce mediante una reacción de sustitución, seguida de la unión de los grupos fenilenooxi a través de reacciones de eterificación. Finalmente, los grupos propanesulfonato se añaden mediante reacciones de sulfonación .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para mantener la estabilidad del anillo de triazina y evitar reacciones secundarias. El producto final se purifica mediante técnicas de cristalización y filtración para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,3'-[[6-(4-clorofenil)-1,3,5-triazin-2,4-diil]bis[(3-hidroxi-2,1-fenileno)oxi]]bispropanosulfonato disódico experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados de sulfonato.
Reducción: Las reacciones de reducción pueden modificar el anillo de triazina o el grupo clorofenilo.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleófila para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se emplean en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de sulfonato, compuestos de triazina reducidos y derivados de clorofenilo sustituidos .
Aplicaciones Científicas De Investigación
El 3,3'-[[6-(4-clorofenil)-1,3,5-triazin-2,4-diil]bis[(3-hidroxi-2,1-fenileno)oxi]]bispropanosulfonato disódico tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como patrón en química analítica.
Biología: Empleado en ensayos bioquímicos y como marcador en estudios de biología molecular.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado como colorante en productos cosméticos y como aditivo en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción del 3,3'-[[6-(4-clorofenil)-1,3,5-triazin-2,4-diil]bis[(3-hidroxi-2,1-fenileno)oxi]]bispropanosulfonato disódico involucra su interacción con objetivos moleculares específicos. El anillo de triazina del compuesto puede interactuar con enzimas y proteínas, alterando su actividad. Los grupos sulfonato mejoran su solubilidad y facilitan su transporte a través de las membranas celulares. El grupo clorofenilo contribuye a su afinidad de unión con las moléculas diana, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
5,7-dinitro-8-oxido-naftaleno-2-sulfonato disódico: Otro compuesto sulfonato utilizado como colorante.
2-amino-5-[(4-sulfonatofenil)azo]bencenosulfonato disódico: Un compuesto similar con enlace azo utilizado en colorantes.
4-hidroxi-3-[(4-sulfonatonaftil)azo]naftalenosulfonato disódico: Utilizado en aplicaciones similares como colorante.
Unicidad
El 3,3'-[[6-(4-clorofenil)-1,3,5-triazin-2,4-diil]bis[(3-hidroxi-2,1-fenileno)oxi]]bispropanosulfonato disódico es único debido a su núcleo de triazina, que confiere propiedades químicas y biológicas específicas. Su capacidad para experimentar varias reacciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto versátil .
Propiedades
Número CAS |
83803-41-2 |
|---|---|
Fórmula molecular |
C27H24ClN3Na2O10S2 |
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
disodium;3-[2-[4-(4-chlorophenyl)-6-[2-hydroxy-6-(3-sulfonatopropoxy)phenyl]-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C27H26ClN3O10S2.2Na/c28-18-11-9-17(10-12-18)25-29-26(23-19(32)5-1-7-21(23)40-13-3-15-42(34,35)36)31-27(30-25)24-20(33)6-2-8-22(24)41-14-4-16-43(37,38)39;;/h1-2,5-12,32-33H,3-4,13-16H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
Clave InChI |
AEDBRSGKPLSQJW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C(=C1)OCCCS(=O)(=O)[O-])C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4OCCCS(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


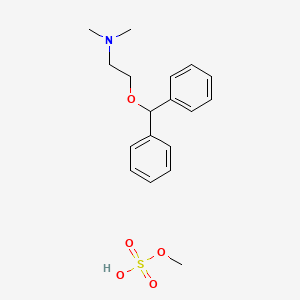
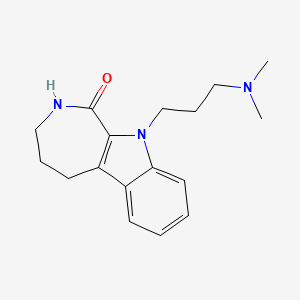

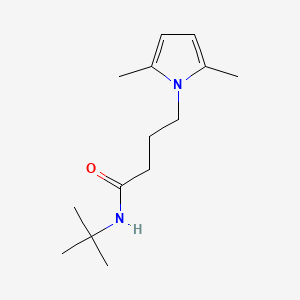
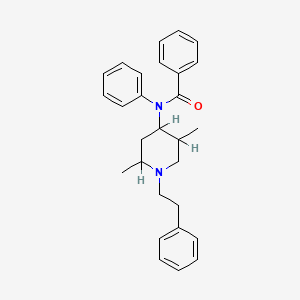
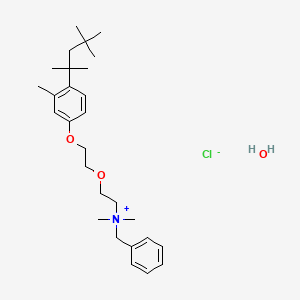

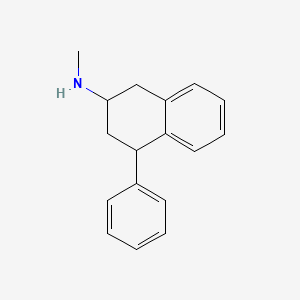

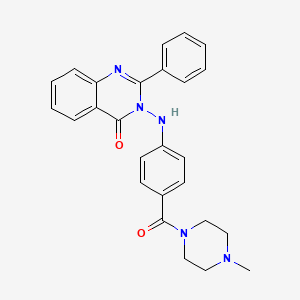
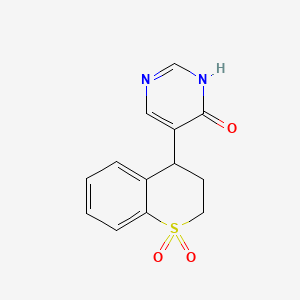
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
